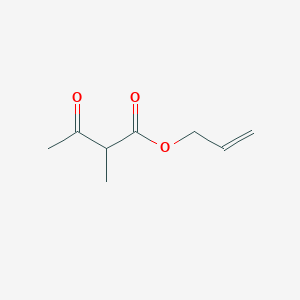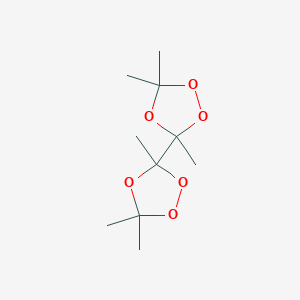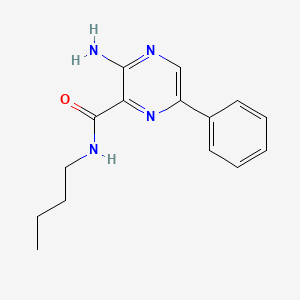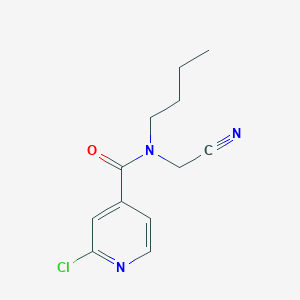
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with three methyl groups and a propanedioate ester moiety, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate typically involves the reaction of 1,3,5-trimethylpyrazole with diethyl malonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of diethyl malonate, followed by esterification .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines .
Aplicaciones Científicas De Investigación
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Diethyl malonate: A related ester compound used in similar synthetic applications.
Pyrazole-4-carboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
Diethyl (1,3,5-trimethyl-1H-pyrazol-4-yl)propanedioate is unique due to its combination of a pyrazole ring with a propanedioate ester moiety. This structure imparts specific reactivity and versatility, making it valuable in various chemical and biological applications .
Propiedades
| 113619-02-6 | |
Fórmula molecular |
C13H20N2O4 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
diethyl 2-(1,3,5-trimethylpyrazol-4-yl)propanedioate |
InChI |
InChI=1S/C13H20N2O4/c1-6-18-12(16)11(13(17)19-7-2)10-8(3)14-15(5)9(10)4/h11H,6-7H2,1-5H3 |
Clave InChI |
YVBYIXXXHBPOFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(N(N=C1C)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
